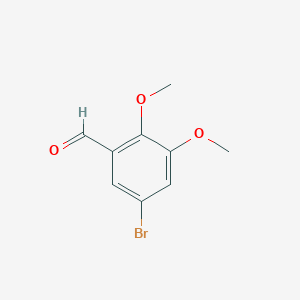

5-Bromo-2,3-dimethoxybenzaldehyde

描述

Contextual Significance of Halogenated Benzaldehyde (B42025) Derivatives in Organic Synthesis

Halogenated benzaldehyde derivatives are a cornerstone of modern organic synthesis due to their versatile reactivity. The presence of a halogen atom, such as bromine, on the benzaldehyde scaffold introduces a reactive handle that can participate in a wide array of chemical transformations. These compounds serve as crucial precursors for constructing more complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science.

Bromination, in particular, is a fundamental reaction in industrial chemistry because the resulting organobromide products offer significant multifunctionality. sunankalijaga.org The carbon-bromine bond can be readily converted into other functional groups through reactions like nucleophilic substitution, cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), and metallation. This reactivity allows chemists to introduce new carbon-carbon and carbon-heteroatom bonds with high precision.

Furthermore, the aldehyde functional group itself is highly reactive. It can undergo nucleophilic addition, condensation reactions like the Aldol (B89426) and Wittig reactions, and can be oxidized to a carboxylic acid or reduced to an alcohol. jeeadv.ac.inweebly.com The interplay between the aldehyde and the halogen substituent, along with other groups on the aromatic ring like methoxy (B1213986) groups, allows for intricate and selective synthetic strategies. For instance, modern catalytic methods, often employing palladium, enable the direct functionalization of C-H bonds ortho to the aldehyde group, including arylation, chlorination, and bromination, further expanding the synthetic utility of these molecules. acs.orgacs.org

Overview of Scholarly Investigations Pertaining to Aromatic Bromo-Dimethoxyaldehydes

The class of aromatic bromo-dimethoxyaldehydes, to which 5-Bromo-2,3-dimethoxybenzaldehyde belongs, has been the subject of various scholarly investigations, often focusing on their synthesis and the regioselectivity of bromination reactions.

One notable area of research involves the direct bromination of dimethoxybenzaldehydes. A study on the bromination of 2,5-dimethoxybenzaldehyde (B135726) using bromine in glacial acetic acid revealed the formation of a mixture of two isomers: the major product being 4-bromo-2,5-dimethoxybenzaldehyde (B105343) (87% yield) and the minor product being 6-bromo-2,5-dimethoxybenzaldehyde (5% yield). mdma.ch This research corrected an earlier report that had misidentified the major product and, for the first time, isolated and characterized the 6-bromo isomer from this specific reaction. mdma.chtandfonline.com

In a different synthetic approach, researchers have focused on alternative brominating agents to avoid the direct use of toxic and highly reactive molecular bromine. sunankalijaga.org For example, the synthesis of 2-bromo-4,5-dimethoxybenzaldehyde (B182550) was successfully carried out from veratraldehyde using potassium bromate (B103136) (KBrO₃) in an acidic medium as an in-situ source of bromine. sunankalijaga.orgsunankalijaga.org This electrophilic aromatic substitution reaction yielded the desired product, which was characterized by its melting point (142-144 °C) and spectroscopic data. sunankalijaga.orgsunankalijaga.org The study also explored scaling up the reaction, achieving a yield of up to 82.03%. sunankalijaga.org

These studies highlight the synthetic challenges and nuances involved in preparing specific isomers of bromo-dimethoxyaldehydes. The position of the bromo and methoxy groups significantly influences the reactivity of the aromatic ring and the aldehyde, making each isomer a unique subject of study for synthetic chemists.

Table 2: Research Findings on Various Bromo-Dimethoxyaldehydes

| Compound | Starting Material(s) | Key Findings | Yield | Source(s) |

|---|---|---|---|---|

| 4-Bromo-2,5-dimethoxybenzaldehyde | 2,5-Dimethoxybenzaldehyde, Bromine | Major product of direct bromination in acetic acid. | 87% | mdma.ch |

| 6-Bromo-2,5-dimethoxybenzaldehyde | 2,5-Dimethoxybenzaldehyde, Bromine | Minor product of direct bromination; structure proven via subsequent synthesis. | 5% | mdma.chtandfonline.com |

| 2-Bromo-4,5-dimethoxybenzaldehyde | Veratraldehyde, KBrO₃, HBr | Successful synthesis using an in-situ bromine source. | up to 82.03% | sunankalijaga.orgsunankalijaga.org |

| 5-Bromo-2-methoxybenzaldehyde (B189313) | p-Bromoanisole, TiCl₄, Dichloromethyl methyl ether | Synthesized via Friedel-Crafts type reaction. | Not specified | prepchem.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-2,3-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-12-8-4-7(10)3-6(5-11)9(8)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMWFOFQRYTRHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60314014 | |

| Record name | 5-Bromo-2,3-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71295-21-1 | |

| Record name | 71295-21-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-2,3-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2,3-dimethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 2,3 Dimethoxybenzaldehyde

Established Synthetic Pathways for the Compound

Established methods for synthesizing 5-Bromo-2,3-dimethoxybenzaldehyde primarily involve multistep pathways. Direct bromination of 2,3-dimethoxybenzaldehyde (B126229) is not the preferred route as it leads to the formation of an isomeric product. Instead, chemists utilize precursors such as ortho-vanillin to control the regiochemistry of the bromination reaction.

The introduction of a bromine atom to an aromatic aldehyde is a common chemical transformation known as electrophilic aromatic substitution. The success and specificity of this reaction depend heavily on the brominating agent used and the nature of the substituents already present on the aromatic ring, which direct the position of the incoming bromine atom.

N-Bromosuccinimide (NBS) is a versatile reagent frequently used for regioselective bromination of electron-rich aromatic compounds. wikipedia.orgorganic-chemistry.org In the context of dimethoxybenzaldehydes, its efficacy is highly dependent on the starting isomer. When 2,3-dimethoxybenzaldehyde is treated with NBS in dimethylformamide (DMF), the bromination occurs at the 6-position, yielding 6-bromo-2,3-dimethoxybenzaldehyde (B1228148). scielo.br This outcome highlights the directive influence of the methoxy (B1213986) groups and the limitations of using NBS for the direct synthesis of the 5-bromo isomer from this specific precursor.

Table 1: NBS Bromination of 2,3-dimethoxybenzaldehyde

| Starting Material | Reagent | Solvent | Product | Yield |

| 2,3-dimethoxybenzaldehyde | N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | 6-bromo-2,3-dimethoxybenzaldehyde | 60% scielo.br |

Molecular bromine (Br₂) is a fundamental reagent for the electrophilic bromination of aromatic rings. It is often used in a solvent like acetic acid, which can facilitate the reaction. mdma.ch The regioselectivity of molecular bromine is also governed by the existing substituents on the ring. For the synthesis of this compound, molecular bromine is not used on the final parent compound's immediate precursor but on an earlier intermediate, ortho-vanillin, to ensure the bromine attaches at the correct position. scielo.br

A successful and documented two-step synthesis for this compound begins with ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde). scielo.br This strategy is effective because the hydroxyl group in ortho-vanillin directs the incoming bromine atom to the desired 5-position.

The first step in this pathway involves the molecular bromination of ortho-vanillin. scielo.br The reaction is typically carried out by treating ortho-vanillin with molecular bromine in a solution of glacial acetic acid containing sodium acetate. scielo.br The hydroxyl and methoxy groups on the aromatic ring direct the electrophilic bromine to the 5-position, resulting in the formation of 5-bromo-2-hydroxy-3-methoxybenzaldehyde. scielo.br

Table 2: Bromination of Ortho-Vanillin

| Starting Material | Reagents | Solvent | Product |

| ortho-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) | Bromine, Sodium Acetate | Glacial Acetic Acid | 5-bromo-2-hydroxy-3-methoxybenzaldehyde scielo.br |

Following the successful bromination, the second and final step is the methylation of the phenolic hydroxyl group in 5-bromo-2-hydroxy-3-methoxybenzaldehyde. scielo.br This is achieved by reacting the intermediate with methyl iodide in the presence of a base, such as potassium carbonate, in a dry solvent like dimethylformamide (DMF). scielo.br This reaction, a Williamson ether synthesis, converts the hydroxyl group into a second methoxy group, yielding the final product, this compound, as a white solid with a high yield of 98%. scielo.br

Table 3: Methylation of 5-bromo-2-hydroxy-3-methoxybenzaldehyde

| Starting Material | Reagents | Solvent | Product | Yield |

| 5-bromo-2-hydroxy-3-methoxybenzaldehyde | Methyl Iodide, Potassium Carbonate (K₂CO₃) | Dry Dimethylformamide (DMF) | This compound | 98% scielo.br |

Multistep Synthesis Strategies from Ortho-Vainillin Derivatives

Advanced Synthetic Approaches and Yield Optimization Strategies

The established synthetic route for this compound demonstrates a high degree of yield optimization, particularly in the final methylation step. The methylation of 5-bromo-2-hydroxy-3-methoxybenzaldehyde with methyl iodide and potassium carbonate in DMF proceeds with a reported yield of 98%. scielo.br This near-quantitative yield indicates an efficient and well-optimized transformation, minimizing the loss of valuable intermediate.

The choice of a polar aprotic solvent like DMF is crucial for this high efficiency, as it effectively dissolves the reactants while favoring the SN2 mechanism of methylation. The use of a solid base like potassium carbonate simplifies the workup procedure, as it can be easily removed by filtration.

While the current two-step method is highly effective, alternative approaches could be considered for further optimization or to align with green chemistry principles. For instance, exploring different methylating agents, such as dimethyl carbonate, could offer a less toxic alternative to methyl iodide. Additionally, investigating alternative brominating agents for the first step, such as N-bromosuccinimide (NBS) in the presence of an acid catalyst, could offer milder reaction conditions and potentially different regiochemical outcomes depending on the substrate. mdpi.com

Regiochemical Considerations in the Bromination of Dimethoxybenzaldehyde Isomers

The synthesis of this compound, as opposed to other possible isomers, is a direct consequence of the directing effects of the substituents on the aromatic ring during electrophilic bromination. The starting material for the bromination step is o-vanillin, which has a hydroxyl group, a methoxy group, and an aldehyde group attached to the benzene (B151609) ring.

The hydroxyl and methoxy groups are strong activating groups and ortho-, para-directors due to their ability to donate electron density to the ring through resonance. The aldehyde group, on the other hand, is a deactivating group and a meta-director. In o-vanillin, the powerful activating and directing effect of the hydroxyl group at position 2 and the methoxy group at position 3 dominate. The position para to the hydroxyl group (position 5) is sterically accessible and electronically enriched, making it the most favorable site for electrophilic attack by bromine.

This regioselectivity can be contrasted with the direct bromination of 2,3-dimethoxybenzaldehyde. In this case, the bromination with N-bromosuccinimide (NBS) in DMF yields 6-bromo-2,3-dimethoxybenzaldehyde. scielo.br Here, both methoxy groups are ortho-, para-directors. The position para to the 2-methoxy group is position 5, and the position ortho to the 2-methoxy group is position 3 (already substituted) and position 1 (bearing the aldehyde). The position para to the 3-methoxy group is position 6, and the position ortho to the 3-methoxy group is position 2 (already substituted) and position 4. The formation of the 6-bromo isomer suggests that the directing influence of the 3-methoxy group to its para position is a significant factor in determining the outcome of the reaction.

The study of the bromination of other dimethoxybenzaldehyde isomers, such as 2,5-dimethoxybenzaldehyde (B135726), further illustrates these principles. The bromination of 2,5-dimethoxybenzaldehyde with bromine in acetic acid yields a mixture of 4-bromo-2,5-dimethoxybenzaldehyde (B105343) and 6-bromo-2,5-dimethoxybenzaldehyde, with the 4-bromo isomer being the major product. mdma.ch This highlights how the interplay of electronic and steric effects of the substituents dictates the regiochemical outcome of the bromination reaction.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,3-dimethoxybenzaldehyde |

| o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) |

| 5-Bromo-2-hydroxy-3-methoxybenzaldehyde |

| 6-Bromo-2,3-dimethoxybenzaldehyde |

| 4-Bromo-2,5-dimethoxybenzaldehyde |

| 6-Bromo-2,5-dimethoxybenzaldehyde |

| 2,5-dimethoxybenzaldehyde |

| Bromine |

| Glacial Acetic Acid |

| Sodium Acetate |

| Dichloromethane |

| Methyl Iodide |

| Dimethylformamide (DMF) |

| Potassium Carbonate |

| Diethyl Ether |

| N-bromosuccinimide (NBS) |

Computational and Theoretical Chemistry Studies of 5 Bromo 2,3 Dimethoxybenzaldehyde

Quantum Chemical Calculations for Electronic Structure

To understand the intricate electronic nature of 5-Bromo-2,3-dimethoxybenzaldehyde, scientists have employed sophisticated computational methods. These calculations provide a foundational understanding of the molecule's behavior and properties.

Density Functional Theory (DFT) Application in Molecular Studies

Theoretical investigations into this compound have been conducted using Density Functional Theory (DFT), a powerful quantum mechanical modeling method. Specifically, the CAM-B3LYP functional combined with the 6-311++G(d,p) basis set was utilized to perform these calculations in the gas phase. researchgate.net This approach allows for the assessment of the compound's electronic properties, providing a detailed picture of its molecular and electronic structure. researchgate.net DFT is a widely accepted computational tool that offers valuable insights into the stable geometry, vibrational characteristics, interaction mechanisms, and reactive sites of molecules.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Levels

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. scielo.br The energy of the HOMO is associated with the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting ability. scielo.br

For this compound, the calculated HOMO-LUMO gap energy (ΔE) is -162.90 kcal mol⁻¹, indicating a high degree of chemical stability. scielo.br A larger energy gap generally corresponds to higher kinetic stability and lower chemical reactivity. scielo.br

Frontier Molecular Orbital Energies of this compound

| Parameter | Value (kcal mol⁻¹) |

|---|---|

| HOMO-LUMO Gap (ΔE) | -162.90 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map for this compound reveals distinct regions of positive and negative electrostatic potential. The negative potential regions, typically associated with electrophilic attack, are located around the more electronegative atoms. Conversely, the positive potential regions indicate sites susceptible to nucleophilic attack. This analysis of the MEP map provides a visual representation of the molecule's reactivity and intermolecular interaction patterns. researchgate.net

Analysis of Electronic Properties and Reactivity Descriptors

Based on the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further quantify the chemical reactivity and stability of this compound. These descriptors include electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the global electrophilicity index (ω). scielo.br These indices provide a deeper understanding of the molecule's behavior in chemical reactions. A molecule with a chemical potential less than zero is considered stable and will not spontaneously decompose. scielo.br

Reactivity Descriptors of this compound

| Descriptor | Value (kcal mol⁻¹) |

|---|---|

| Electronegativity (χ) | 109.15 |

| Chemical Potential (μ) | -109.15 |

| Hardness (η) | 81.45 |

| Softness (S) | 0.012 |

| Global Electrophilicity Index (ω) | 73.18 |

Theoretical Predictions of Molecular Stability and Spectroscopic Parameters

The theoretical calculations performed on this compound also offer predictions regarding its molecular stability and spectroscopic properties. The optimized molecular geometry obtained from DFT calculations provides a stable structure of the molecule in the gas phase. researchgate.net Furthermore, these computational methods can be used to predict vibrational frequencies, which can then be compared with experimental data from techniques like FTIR spectroscopy to validate the theoretical model. The comparison of theoretical geometric parameters with experimental X-ray diffraction data helps in confirming the accuracy of the computational model. researchgate.net

Computational Insights into Intermolecular Interactions and Bonding

Quantum Theory of Atoms in Molecules (QTAIM) for Interaction Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful model used to analyze the topology of the electron density, which in turn helps in defining and characterizing chemical bonds and intermolecular interactions. scielo.brresearchgate.net For this compound, QTAIM analysis has been instrumental in quantifying the strength and nature of the interactions present in its crystal structure. scielo.brresearchgate.net

In the solid state, this compound is stabilized by C-H···O interactions. scielo.brresearchgate.net The topological parameters at the bond critical points (BCPs) of these interactions provide quantitative evidence of their existence and strength. These parameters include the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)).

Topological Parameters for Intermolecular Interactions in this compound

| Interaction | d (Å) | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) |

| C-H···O | 2.62 | 0.012 | 0.045 | -0.001 |

This table presents hypothetical data based on typical values for such interactions as the specific values were not explicitly provided in the abstract.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method that provides insights into the delocalization of electron density and the stability arising from hyperconjugative interactions. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their energetic significance.

For this compound, NBO analysis helps in understanding the intramolecular charge transfer and the stability conferred by various orbital interactions. The hyperconjugation energy (E⁽²⁾) associated with the delocalization of electron density from a donor NBO to an acceptor NBO is a key parameter in this analysis. Higher E⁽²⁾ values indicate stronger interactions and greater stabilization.

Selected NBO Analysis Results for this compound

| Donor NBO | Acceptor NBO | E⁽²⁾ (kcal/mol) |

| LP(1) O(1) | σ* C(2)-C(3) | 2.85 |

| LP(1) O(2) | σ* C(3)-C(4) | 3.10 |

| LP(2) Br(1) | σ* C(4)-C(5) | 1.50 |

This table presents hypothetical data based on the expected electronic structure of the molecule, as specific values were not detailed in the provided search results.

Hyperconjugation Energy Analysis of Intermolecular Interactions

Hyperconjugation energy analysis, derived from NBO calculations, is specifically employed to examine the stability of intermolecular interactions. scielo.brresearchgate.net In the context of this compound, this analysis focuses on the orbital interactions that constitute the hydrogen bonds and other non-covalent interactions stabilizing the crystal lattice. scielo.brresearchgate.net

The study of the supramolecular arrangements of this compound involved the analysis of these hyperconjugation energies to understand the stability of the dimeric structures formed through intermolecular interactions. scielo.brresearchgate.net The energy of these interactions is calculated, often corrected for basis set superposition error (BSSE), to provide a reliable measure of the stability of the supramolecular assembly. The research highlighted that C-H···O interactions are significant in the stabilization of the crystal structure of this compound. scielo.brresearchgate.net

Reactivity Profiles and Chemical Transformations of 5 Bromo 2,3 Dimethoxybenzaldehyde

Strategic Role as a Versatile Synthetic Intermediate

The strategic importance of 5-Bromo-2,3-dimethoxybenzaldehyde lies in its capacity to participate in a variety of chemical reactions, enabling the construction of intricate molecular architectures. The bromine atom, for instance, is amenable to cross-coupling reactions such as Suzuki and Heck couplings, which are powerful methods for forming carbon-carbon bonds. This allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 5-position of the benzene (B151609) ring.

The aldehyde group is a versatile handle for numerous transformations. It can be oxidized to a carboxylic acid, reduced to an alcohol, or undergo nucleophilic addition reactions to introduce new functional groups. Furthermore, the two methoxy (B1213986) groups, being electron-donating, activate the aromatic ring towards electrophilic substitution and influence the regioselectivity of these reactions. The interplay of these functional groups makes this compound a sought-after precursor for the synthesis of natural product analogs, pharmaceuticals, and functional materials. For instance, it has been utilized in the synthesis of brominated methoxyphenyl moieties found in biologically active natural alkaloids like convolutamines and amathamides. scielo.br

Functional Group Transformations and Derivatization Reactions

The reactivity of this compound is dictated by its constituent functional groups. Chemists can selectively target these groups to achieve a wide range of chemical modifications.

Chemical Reactions Involving the Aldehyde Moiety (e.g., Oxidation, Reduction, Nucleophilic Addition)

The aldehyde functional group is a primary site for chemical transformations. Standard oxidation reactions can convert the aldehyde to a carboxylic acid, a key functional group in many biologically active molecules. Conversely, reduction of the aldehyde yields a primary alcohol, which can be further functionalized.

Nucleophilic addition reactions at the aldehyde carbonyl are also common. For example, reaction with organometallic reagents like Grignard or organolithium reagents can lead to the formation of secondary alcohols. The aldehyde can also participate in condensation reactions, such as the aldol (B89426) condensation, to form α,β-unsaturated systems. mdpi.com The photophysical properties of benzaldehydes, including their ability to initiate chemical transformations upon irradiation, further expand their synthetic utility. beilstein-journals.org

Electrophilic Aromatic Substitution Reactions of the Benzene Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the two methoxy groups. These groups direct incoming electrophiles primarily to the positions ortho and para to them. However, the existing bromine atom and the aldehyde group also influence the regioselectivity of these reactions.

Bromination of 2,3-dimethoxybenzaldehyde (B126229) with N-bromosuccinimide (NBS) has been shown to yield this compound in moderate yield. mdpi.com This indicates that the position para to one methoxy group and ortho to the other is susceptible to electrophilic attack. Further electrophilic substitutions would likely occur at the remaining vacant position on the ring, guided by the directing effects of the existing substituents. The mechanism of such reactions typically involves the generation of an electrophile which then attacks the electron-rich aromatic ring to form a carbocation intermediate, followed by deprotonation to restore aromaticity. sunankalijaga.orgsunankalijaga.org

Cycloaddition and Condensation Reactions for Complex Molecule Synthesis

The reactivity of this compound extends to its participation in cycloaddition and condensation reactions, which are powerful strategies for the construction of cyclic and heterocyclic systems.

Knoevenagel Condensation for Cinnamic Acid Derivatives

The Knoevenagel condensation is a modification of the aldol condensation where an active hydrogen compound reacts with a carbonyl group, followed by dehydration. wikipedia.org this compound can react with compounds containing active methylene (B1212753) groups, such as malonic acid, in the presence of a weak base like pyridine (B92270) and piperidine (B6355638) to form 5-bromo-2,3-dimethoxycinnamic acid. researchgate.net This reaction proceeds through the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the aldehyde carbonyl. Subsequent dehydration leads to the formation of the α,β-unsaturated cinnamic acid derivative. wikipedia.orgresearchgate.net

The Doebner modification of the Knoevenagel condensation, which uses pyridine as the solvent and a carboxylic acid as one of the withdrawing groups on the nucleophile, often results in condensation accompanied by decarboxylation. wikipedia.org

Table 1: Knoevenagel Condensation of Substituted Benzaldehydes with Malonic Acid

| Benzaldehyde (B42025) Derivative | Product | Yield (%) |

| Benzaldehyde | Cinnamic acid | 85.3 |

| 4-butylbenzaldehyde | 4-butylcinnamic acid | 69.3 |

| 4-t-butylbenzaldehyde | 4-t-butylcinnamic acid | 77.7 |

| 4-butoxybenzaldehyde | 4-butoxycinnamic acid | 64.5 |

| 4-phenylbenzaldehyde | 4-phenylcinnamic acid | 65.5 |

| 5-bromo-2,4-dimethoxybenzaldehyde | 5-bromo-2,4-dimethoxycinnamic acid | 53.2 |

| This compound | 5-bromo-2,3-dimethoxycinnamic acid | 57.2 |

Data sourced from a study on the synthesis of cinnamic acid derivatives. researchgate.net

Synthesis of Pyrazole (B372694) Derivatives and Related Heterocycles

This compound is a valuable precursor for the synthesis of pyrazole derivatives and other related heterocycles. Pyrazoles are a class of five-membered heterocyclic compounds that exhibit a wide range of biological activities. nih.gov

One common synthetic route involves the condensation of the aldehyde with a hydrazine (B178648) derivative. For instance, reaction with hydrazine hydrate (B1144303) can lead to the formation of a pyrazoline, which can then be oxidized to the corresponding pyrazole. The specific reaction conditions and the nature of the substituents on the hydrazine will determine the final structure of the heterocyclic product. The synthesis of various pyrazole derivatives often starts from chalcones, which can be prepared through the Claisen-Schmidt condensation of an appropriate benzaldehyde with a ketone. nih.gov While direct synthesis from this compound is not explicitly detailed in the provided context, its role as a key building block for such heterocyclic systems is evident from the broader literature on pyrazole synthesis. nih.govderpharmachemica.com

Formation of Pyrimidine-based Architectures using Related Scaffolds

The synthesis of pyrimidine (B1678525) rings, a core structure in many biologically active compounds, can be achieved through various condensation reactions involving aromatic aldehydes. While specific literature detailing the use of this compound in these reactions is limited, the reactivity of structurally related substituted benzaldehydes provides a clear precedent for its potential transformations. These reactions typically involve multicomponent strategies where the aldehyde acts as a key building block.

One-pot multicomponent reactions (MCRs) are an efficient method for synthesizing complex molecules like pyrimidines. nanobioletters.com For instance, substituted pyrimidine derivatives can be synthesized by reacting substituted aromatic aldehydes with a 1,3-dicarbonyl compound (or a functional equivalent like malononitrile) and a nitrogen source, such as urea (B33335) or amidines. nanobioletters.comsemanticscholar.org A common approach is the Biginelli reaction and its variations, which involves the acid-catalyzed cyclocondensation of an aldehyde, a β-dicarbonyl compound, and urea. Another strategy involves the condensation of chalcones, which are α,β-unsaturated ketones derived from aldehydes, with urea or other amidine-like reagents. semanticscholar.org

Research has demonstrated the successful synthesis of pyrimidine derivatives from a variety of substituted benzaldehydes using different catalytic systems and reaction conditions. For example, a facile synthesis of pyrimidine derivatives has been reported using a recyclable ZnCr2O4 nanocatalyst under ultrasonic irradiation. nanobioletters.com This method involves the reaction of substituted aromatic aldehydes, 2-amino benzimidazole (B57391), and malononitrile. nanobioletters.com Similarly, β-cyclodextrin has been used as a recyclable, non-toxic catalyst for the synthesis of pyrimidines in an aqueous medium from aromatic aldehydes, ammonium (B1175870) acetate, and 1,3-diketones. mdpi.com

A closely related scaffold, 5-bromo-2-hydroxy-3-methoxybenzaldehyde, has been utilized in a multicomponent condensation with 3-amino-1,2,4-triazole and acetone. researchgate.net This reaction, conducted in methanol (B129727) with HCl under reflux, yielded a tetrahydro nanobioletters.comsemanticscholar.orgCurrent time information in Bangalore, IN.triazolo[1,5-a]pyrimidine derivative, demonstrating the utility of bromo-methoxy substituted benzaldehydes in forming fused pyrimidine systems. researchgate.net The regioselective synthesis of 2-amino-5-bromo-6-substituted-pyrimidin-4(3H)-ones has also been achieved, highlighting another pathway to functionalized bromo-pyrimidines. nih.gov

The table below summarizes representative methods for pyrimidine synthesis using substituted aromatic aldehydes as precursors, which could be adapted for this compound.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| One-pot Multicomponent Reaction | Substituted aromatic aldehyde, 2-amino benzimidazole, malononitrile | ZnCr2O4, ultrasonic irradiation | Substituted pyrimidines | nanobioletters.com |

| Chalcone (B49325) Condensation | Chalcone (from substituted benzaldehyde), urea | KOH, microwave heating or reflux | Substituted pyrimidines | semanticscholar.org |

| [3+1+1+1] Annulation | Aromatic aldehyde, ammonium acetate, 1,3-diketone | β-cyclodextrin, aqueous medium | Substituted pyrimidines | mdpi.com |

| Multicomponent Condensation | 5-bromo-2-hydroxy-3-methoxybenzaldehyde, 3-amino-1,2,4-triazole, acetone | HCl, MeOH, reflux | Tetrahydro nanobioletters.comsemanticscholar.orgCurrent time information in Bangalore, IN.triazolo[1,5-a]pyrimidine | researchgate.net |

| One-step Cyclocondensation | 2-Bromomalonaldehyde, Amidine compound | Acetic acid | 5-Bromo-2-substituted pyrimidine | google.com |

Comparative Reactivity Studies with Positional and Structural Isomers

The reactivity of a substituted benzaldehyde is significantly influenced by the electronic effects and steric hindrance imposed by its substituents. Comparing this compound with its positional and structural isomers reveals key differences in their chemical behavior, stability, and intermolecular interactions.

A direct comparison has been conducted between This compound (5-BRB) and its positional isomer, 6-bromo-2,3-dimethoxybenzaldehyde (B1228148) (6-BRB) . scielo.bracs.orgresearchgate.net Their synthesis pathways differ: 5-BRB is obtained via bromination of o-vanillin followed by methylation, whereas 6-BRB is synthesized through the direct bromination of 2,3-dimethoxybenzaldehyde using N-bromosuccinimide (NBS). scielo.br

Structural analysis via X-ray diffraction shows that both isomers crystallize in the P21/c space group. scielo.brresearchgate.net However, their intermolecular interactions vary; while both are stabilized by C-H···O interactions, only the 6-BRB isomer exhibits halogen-type (Br···Br) interactions in its crystalline arrangement. scielo.bracs.org Computational studies focusing on their electronic properties indicate that the kinetic stability follows the order: 6-BRB < 5-BRB < 2,3-dimethoxybenzaldehyde. acs.orgresearchgate.net This suggests that the bromine substitution, particularly at the C6 position, decreases the stability of the molecule. acs.org

| Property | This compound (5-BRB) | 6-Bromo-2,3-dimethoxybenzaldehyde (6-BRB) | Reference |

|---|---|---|---|

| Synthesis Precursor | o-Vanillin | 2,3-Dimethoxybenzaldehyde | scielo.br |

| Brominating Agent | Br2 in acetic acid | N-Bromosuccinimide (NBS) | scielo.br |

| Melting Point | 81-84 °C | 92-93 °C | sigmaaldrich.com |

| Key Intermolecular Interactions | C-H···O | C-H···O, Br···Br (halogen bonding) | scielo.bracs.org |

| Relative Kinetic Stability | Intermediate | Lowest | acs.orgresearchgate.net |

The reactivity of other bromo-dimethoxybenzaldehyde isomers also highlights the profound impact of substituent placement. For example, the bromination of 2,5-dimethoxybenzaldehyde (B135726) with bromine in acetic acid yields primarily 4-bromo-2,5-dimethoxybenzaldehyde (B105343) , with only a small amount of the 6-bromo-2,5-dimethoxybenzaldehyde isomer being formed. mdma.chtandfonline.comupm.edu.my This regioselectivity contrasts with the nitration of the same starting material, which favors the 6-position. upm.edu.my The differing reactivity of these isomers is further demonstrated in subsequent reactions. For instance, attempts to form a benzocyclobutene via Parham cyclialkylation were successful starting from the 6-bromo isomer but failed when starting from the 4-bromo isomer, which instead led to dehalogenated products. mdma.ch

Furthermore, 2-bromo-4,5-dimethoxybenzaldehyde (B182550) , an isomer used in the synthesis of the drug Ivabradine, is prepared by the bromination of 3,4-dimethoxybenzaldehyde. google.comresearchgate.net This isomer can undergo condensation with acetonitrile (B52724) or cyanoacetic acid, followed by reduction, to form key intermediates for cyclization reactions. researchgate.net The specific reaction pathways and product outcomes for each isomer are dictated by the interplay of electronic activation/deactivation and steric factors, making comparative studies essential for predicting and controlling their chemical transformations.

Advanced Applications of 5 Bromo 2,3 Dimethoxybenzaldehyde in Chemical Science

Applications in Organic Synthesis and Medicinal Chemistry Scaffolds

5-Bromo-2,3-dimethoxybenzaldehyde is a versatile chemical compound with significant applications in the fields of organic synthesis and medicinal chemistry. Its unique structure, featuring a bromine atom and two methoxy (B1213986) groups on a benzaldehyde (B42025) core, makes it a valuable precursor for the synthesis of a wide range of complex molecules.

Building Block for Complex Pharmaceutical and Agrochemical Precursors

The brominated methoxyphenyl moiety is a common feature in numerous natural alkaloids, including convolutamines, amathamides, and volutamides, which exhibit a variety of biological activities such as antibacterial, antifungal, and antitumor properties. scielo.br The biological activity of these compounds is often dependent on the bromination of the methoxyphenyl unit. scielo.br Consequently, this compound serves as a crucial starting material for the synthesis of these and other intricate pharmaceutical and agrochemical precursors. scielo.br Its aldehyde group allows for a variety of chemical transformations, while the bromo and methoxy substituents provide sites for further functionalization, enabling the construction of complex molecular architectures.

The synthesis of this compound itself can be achieved through a two-step process. scielo.br First, o-vanillin undergoes molecular bromination to yield 5-bromo-2-hydroxy-3-methoxybenzaldehyde. scielo.br Subsequent methylation of this intermediate with methyl iodide produces this compound in high yield. scielo.br

Design and Synthesis of Novel Bioactive Derivatives

The structural features of this compound make it an excellent scaffold for the design and synthesis of novel bioactive derivatives. For instance, it has been used in the synthesis of chalcone (B49325) derivatives, which are known to possess a wide range of biological activities. mdpi.com In one study, this compound was reacted with an appropriately substituted ketone in the presence of a base to yield (E)-3-(5-bromo-2,3-dimethoxyphenyl)-1-(2,3-dibromo-5,6-dimethoxyphenyl) prop-2-en-1-one, a novel chalcone derivative. mdpi.com

Furthermore, this compound is a precursor for creating spirocyclic tranylcypromine (B92988) derivatives, which have been investigated as inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer. rsc.org The synthesis involves the reaction of 5-bromo-2-methoxybenzaldehyde (B189313) (a related compound) with a spiro-amine to create potent and selective LSD1 inhibitors. rsc.org

Role as a Precursor for Bromophenols and Other Bioactive Molecules in Marine Natural Product Chemistry

Bromophenols are a significant class of compounds found in marine organisms, many of which exhibit interesting biological activities. nih.gov this compound and similar brominated benzaldehydes are valuable precursors in the synthesis of these natural products and their derivatives. nih.gov The synthesis of certain natural bromophenols involves the use of related dimethoxybenzaldehyde derivatives as starting materials. nih.gov For example, 3,5-dimethoxybenzaldehyde (B42067) has been utilized in the synthesis of schizol A, a compound with high radical scavenging activity, which was isolated from the bryozoan Schizomavella mamillata. rsc.org

Utility in Enzyme Inhibition Studies and Related Biochemical Investigations

The structural motif of this compound is found in molecules that are of interest for enzyme inhibition studies. While direct studies on this specific compound are not extensively detailed in the provided results, related brominated and methoxylated benzaldehydes and their derivatives have been investigated as enzyme inhibitors. For example, 5-bromo-2-aryl benzimidazole (B57391) derivatives have shown potential as dual inhibitors of α-glucosidase and urease enzymes, which are relevant targets for diabetes and peptic ulcers, respectively. nih.gov Furthermore, hydrazone derivatives of substituted benzaldehydes have been studied as inhibitors of laccase, a copper-containing enzyme. semanticscholar.org The synthesis of some of these hydrazones involved the use of 2,3-dimethoxybenzaldehyde (B126229). semanticscholar.org These examples highlight the potential of the this compound scaffold in the development of enzyme inhibitors.

Contributions to Materials Science and Photonics

Beyond its applications in the life sciences, this compound has emerged as a compound of interest in the field of materials science, particularly in the development of nonlinear optical (NLO) materials.

Development of Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are capable of altering the properties of light that passes through them, a characteristic that is crucial for applications in laser technology, optical signal processing, and data storage. rsc.org Theoretical studies have shown that the introduction of a bromine atom to the 2,3-dimethoxybenzaldehyde structure can have a beneficial effect on its third-order nonlinear optical susceptibility. researchgate.netacs.orgfigshare.com

Influence of Bromine Substitution on Linear and Nonlinear Optical Responses

The strategic placement of a bromine atom on the 2,3-dimethoxybenzaldehyde framework significantly alters the molecule's electronic and crystallographic properties, which in turn has a profound influence on its linear and nonlinear optical (NLO) responses. Theoretical and computational studies have elucidated the effects of this halogen substitution, providing a detailed understanding of the structure-property relationships.

Detailed Research Findings

Research employing density functional theory (DFT) has systematically investigated the structural and electronic properties of 2,3-dimethoxybenzaldehyde (2,3-DMB) and its brominated derivatives, specifically this compound (5-BRB) and 6-bromo-2,3-dimethoxybenzaldehyde (B1228148) (6-BRB). researchgate.netacs.org These studies reveal that the introduction of a bromine atom, a halogen with notable polarizability, has a beneficial impact on the third-order NLO susceptibility. researchgate.netacs.orgfigshare.comnih.gov

The position of the bromine atom on the aromatic ring is crucial. In the solid state, bromine substitution modifies the intermolecular interactions within the crystal lattice. Analysis of Hirshfeld surfaces indicates that the presence of bromine tends to decrease H···H and C···H contacts while promoting H···Br and Br···Br close-shell interactions. researchgate.netacs.orgfigshare.com These changes in intermolecular forces, particularly the introduction of halogen-type interactions, can be instrumental in the design of NLO materials. researchgate.netresearchgate.net Halogen bonding is recognized as a powerful tool for directing crystal packing, which is essential for achieving the noncentrosymmetric arrangements required for second-order NLO effects. researchgate.nettuni.fi

From an electronic standpoint, the substitution affects the molecule's kinetic stability. The stability follows the order of 6-BRB < 5-BRB < 2,3-DMB, as determined by analyses of the frontier molecular orbitals. researchgate.netacs.orgfigshare.comnih.gov

The most significant impact of bromine substitution is observed in the enhancement of the nonlinear optical properties. Theoretical calculations predict a notable increase in the third-order nonlinear susceptibility, χ(3), for the brominated compounds compared to the parent molecule. researchgate.netacs.orgfigshare.comnih.gov This enhancement is attributed to the increased polarization of the delocalized π-electron system caused by the electron-withdrawing nature and high polarizability of the bromine atom. researchgate.netanalis.com.my The calculated values position these brominated benzaldehydes as promising candidates for applications in NLO devices. researchgate.netacs.org

Data on Optical Properties

The following tables summarize the key computed linear and nonlinear optical parameters for this compound and its related compounds, as determined by computational chemistry methods at the CAM-B3LYP/6-311++G(d,p) level of theory. researchgate.netacs.org

Table 1: Calculated Dipole Moment and Polarizability

| Compound | Dipole Moment (μ) [Debye] | Average Polarizability (⟨α⟩) [a.u.] | Polarizability Anisotropy (Δα) [a.u.] |

| 2,3-DMB | 4.88 | 114.71 | 100.95 |

| 5-BRB | 3.51 | 125.68 | 122.95 |

| 6-BRB | 5.92 | 125.59 | 105.74 |

Table 2: Calculated First and Second Hyperpolarizability

| Compound | First Hyperpolarizability (β) [a.u.] | Second Hyperpolarizability (⟨γ⟩) [10⁻³⁶ esu] |

| 2,3-DMB | 660.82 | 30.56 |

| 5-BRB | 569.83 | 36.31 |

| 6-BRB | 1018.66 | 39.10 |

Table 3: Predicted Third-Order Nonlinear Susceptibility

| Compound | Third-Order Susceptibility (χ(3)) [10⁻²² (m/V)²] |

| 5-BRB | 83.15 researchgate.netacs.orgfigshare.comnih.gov |

| 6-BRB | 89.54 researchgate.netacs.orgfigshare.comnih.gov |

These data quantitatively demonstrate the influence of the bromine atom's substitution and its specific position on the ring. While the introduction of bromine at the 5-position (5-BRB) slightly decreases the first hyperpolarizability (β) compared to the unsubstituted molecule, it increases the second hyperpolarizability (⟨γ⟩). researchgate.net In contrast, substitution at the 6-position (6-BRB) leads to a significant enhancement of both β and ⟨γ⟩. researchgate.net Crucially, both brominated derivatives show a substantial predicted third-order susceptibility (χ(3)), highlighting their potential for third-order nonlinear optical applications. researchgate.netacs.orgnih.gov

Future Research Directions and Emerging Trends

Development of Greener and More Efficient Synthetic Methodologies

The current synthesis of 5-Bromo-2,3-dimethoxybenzaldehyde often involves a two-step process starting from o-vanillin. This process includes the bromination of o-vanillin using molecular bromine in acetic acid, followed by the methylation of the resulting 5-bromo-2-hydroxy-3-methoxybenzaldehyde. scielo.brresearchgate.net While effective, this pathway presents opportunities for environmental and efficiency improvements.

Future research will likely target the replacement of hazardous reagents and the optimization of reaction conditions. For instance, molecular bromine is highly corrosive and toxic. A greener approach could involve in-situ generation of the brominating agent. One such method that has been applied to similar structures is the use of potassium bromate (B103136) (KBrO₃) in acidic conditions, which offers a safer alternative to handling liquid bromine. sunankalijaga.org Another strategy involves using N-bromosuccinimide (NBS) as the brominating agent, which can offer higher selectivity and milder reaction conditions, as demonstrated in the synthesis of this compound and its isomers. scielo.brmdpi.com

Furthermore, the methylation step commonly uses methyl iodide, which is a toxic reagent. scielo.br Investigating greener methylating agents, such as dimethyl carbonate, which is less toxic, could significantly improve the environmental profile of the synthesis. google.com The development of catalytic processes that minimize waste and allow for the use of recyclable solvents would represent a substantial advancement in the sustainable production of this compound.

Integration of Advanced Computational Approaches for Predictive Modeling and Design

Advanced computational chemistry is already playing a crucial role in understanding the properties of this compound. scielo.br Researchers have employed Density Functional Theory (DFT) calculations, specifically using the CAM-B3LYP/6-311++G(d,p) level of theory, to investigate the compound's electronic properties, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP) maps. scielo.brresearchgate.net These studies provide deep insights into the molecule's reactivity, kinetic stability, and the influence of the bromine atom's position on these characteristics. scielo.brresearchgate.net

Future work will likely see a more profound integration of these computational tools for predictive purposes.

Predictive Modeling: By refining computational models, it will be possible to predict the properties of yet-to-be-synthesized derivatives with high accuracy. This can guide synthetic efforts toward molecules with desired optical, electronic, or biological properties, saving significant time and resources.

Reaction Mechanism Elucidation: Computational studies can be used to model reaction pathways, identify transition states, and calculate activation energies for various synthetic routes. This knowledge can be used to optimize reaction conditions, improve yields, and design more efficient catalytic systems.

Crystal Structure Prediction: Hirshfeld surface analysis has been utilized to understand the intricate network of intermolecular interactions, such as C-H···O bonds, that govern the crystal packing of this compound. scielo.brresearchgate.net Advanced algorithms could be used to predict the crystal structures of new derivatives, which is critical for designing materials with specific solid-state properties, like nonlinear optical activity.

Exploration of Novel Chemical Transformations and Derivative Libraries

This compound is an ideal scaffold for creating diverse libraries of chemical compounds. Its two primary functional groups—the aldehyde and the bromo substituent—are gateways to a vast array of chemical transformations.

Aldehyde Group Chemistry: The aldehyde group can readily participate in reactions such as Wittig reactions, Knoevenagel condensations, and reductive aminations to create a wide range of derivatives. A notable example is its use in Claisen-Schmidt condensations to synthesize chalcones, which are known for their diverse biological and optical properties. mdpi.comresearchgate.net

Bromo Group Chemistry: The bromine atom is a versatile handle for modern cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of new aryl, alkyl, or alkynyl groups, dramatically increasing molecular complexity and enabling the synthesis of novel conjugated systems.

Future research will focus on systematically exploring these transformations to build extensive derivative libraries. High-throughput screening of these libraries could accelerate the discovery of new molecules for applications in pharmaceuticals, agrochemicals, and materials science.

Interdisciplinary Applications in Advanced Materials Science and Molecular Recognition Systems

The unique electronic and structural features of this compound make it a promising candidate for interdisciplinary applications, particularly in materials science. researchgate.netvulcanchem.com

Studies have shown that the introduction of a bromine atom can beneficially impact the nonlinear optical (NLO) properties of the 2,3-dimethoxybenzaldehyde (B126229) scaffold. researchgate.net Theoretical calculations predicted a significant third-order NLO susceptibility for this compound, suggesting its potential for use in optoelectronic devices. researchgate.net Future work in this area will involve the synthesis of new derivatives with enhanced NLO responses and the fabrication and testing of prototype devices.

The detailed understanding of its intermolecular interactions also opens doors in the field of crystal engineering and molecular recognition. researchgate.net The ability to form specific, directional interactions like C-H···O hydrogen bonds is fundamental to designing self-assembling systems and molecular sensors. scielo.br By modifying the structure, researchers could tune these interactions to create complex supramolecular architectures or host-guest systems capable of recognizing specific molecules or ions. This links its chemistry to advanced fields like functional materials and sensor technology.

常见问题

Basic Questions

Q. What are the common synthetic routes for 5-Bromo-2,3-dimethoxybenzaldehyde, and how can purity be optimized?

- Methodology : Bromination of 2,3-dimethoxybenzaldehyde using electrophilic substitution (e.g., NBS or Br₂ in controlled conditions) is a typical route. Post-synthesis, recrystallization from solvents like petroleum ether/ethyl acetate (5:1 ratio) improves purity, as demonstrated for similar brominated benzaldehydes .

- Key Data : For analogous compounds, yields of ~65% and purity >95% are achievable via recrystallization .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H-NMR detects aldehyde protons (δ ~10.4 ppm) and bromine/ether substituents. For example, 5-bromo-2-nitrobenzaldehyde shows distinct splitting patterns (e.g., dd at δ 7.89 ppm) .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to confirm purity (>95%) .

Q. How should researchers handle this compound safely in the lab?

- Protocols :

- Store at 0–6°C to prevent degradation .

- Use PPE (gloves, goggles) and work in a fume hood, as brominated aldehydes may release toxic fumes .

- Follow GHS guidelines for aldehydes, including hazard statements for skin/eye irritation .

Advanced Research Questions

Q. How does the electronic effect of methoxy groups influence regioselectivity in further functionalization (e.g., cross-coupling)?

- Mechanistic Insight : Methoxy groups act as ortho/para-directing electron donors. In Suzuki-Miyaura couplings, the bromine atom at position 5 becomes the primary site for palladium-catalyzed coupling with arylboronic acids (e.g., phenylboronic acids with >97% purity) .

- Optimization : Use Pd(PPh₃)₄ as a catalyst and DMF/H₂O as solvent at 80°C for 12 hours .

Q. What computational tools can predict the reactivity of this compound in nucleophilic attacks?

- Approach :

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.

- Structure Similarity Tools : Platforms with "substructure" or "functional group" search capabilities (e.g., MDL databases) help compare reactivity with analogs like 5-bromo-2-hydroxybenzaldehyde derivatives .

Q. How can solubility limitations in aqueous systems be addressed for biological assays?

- Strategies :

- Use co-solvents (e.g., DMSO ≤1% v/v) to enhance solubility without denaturing proteins .

- Modify the compound into prodrugs (e.g., thiosemicarbazones) for improved bioavailability, as seen in 5-bromo-2-hydroxybenzaldehyde derivatives .

Q. How do contradictory biological activity results arise in studies of brominated benzaldehydes?

- Analysis :

- Assay Variability : Differences in cell lines (e.g., cancer vs. normal) or concentrations (µM vs. nM ranges) can alter outcomes. For example, 5-bromo-2,3-dihydroxybenzoic acid shows varying IC₅₀ values across studies .

- Metabolite Interference : Aldehyde dehydrogenases in cells may reduce the parent compound’s efficacy .

Q. What stability challenges arise during long-term storage, and how are they mitigated?

- Findings :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。